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molecular formula C7H6BClO3 B050531 4-Chloro-2-formylphenylboronic acid CAS No. 913835-76-4

4-Chloro-2-formylphenylboronic acid

Cat. No. B050531
M. Wt: 184.39 g/mol
InChI Key: BTQFQGHQBOWNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921355B2

Procedure details

The title compound 24a was synthesized following the 2-step procedure reported for the synthesis of 10-tert-butyl 6-methyl 3-chloro-13-cyclohexyl-7H-indolo[2,1-a][2]benzazepine-6,10-dicarboxylate 21a, using 5-chloro-2-formylphenylboronic acid in the first step, instead of 4-chloro-2-formylphenylboronic acid 34a, and was obtained with an overall yield of 70% as a yellowish solid; m/z 507 [M+H]+.
Name
10-tert-butyl 6-methyl 3-chloro-13-cyclohexyl-7H-indolo[2,1-a][2]benzazepine-6,10-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC2C3=C(C4CCCCC4)C4C=CC(C(OC(C)(C)C)=O)=CC=4N3CC(C(OC)=O)=CC=2C=1.Cl[C:38]1[CH:39]=[CH:40][C:41]([CH:47]=[O:48])=[C:42]([B:44]([OH:46])[OH:45])[CH:43]=1>>[Cl:1][C:39]1[CH:38]=[CH:43][C:42]([B:44]([OH:46])[OH:45])=[C:41]([CH:47]=[O:48])[CH:40]=1

Inputs

Step One
Name
10-tert-butyl 6-methyl 3-chloro-13-cyclohexyl-7H-indolo[2,1-a][2]benzazepine-6,10-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C=C(CN3C2=C(C=2C=CC(=CC23)C(=O)OC(C)(C)C)C2CCCCC2)C(=O)OC)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)B(O)O)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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